molecular formula C9H8N2O2 B155654 Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1015609-11-6

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B155654
M. Wt: 176.17 g/mol
InChI Key: JZFTWMGTLMPFEL-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is represented by the empirical formula C9H8N2O2 . Its molecular weight is 176.17 . The SMILES string representation is COC(=O)c1cnc2cc[nH]c2c1 .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, due to its unique structure, is of significant interest in coordination chemistry. The review by Boča et al. (2011) discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the preparation procedures, properties, and complex compounds formed with these ligands. This indicates a broader interest in pyridine derivatives for their diverse chemical behavior and potential applications in materials science (Boča, Jameson, & Linert, 2011).

Kinase Inhibitors

The scaffold of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is versatile in the design of kinase inhibitors. Wenglowsky (2013) reviews patents where pyrazolo[3,4-b]pyridine, a similar scaffold, is used for inhibitor binding, showcasing its utility in multiple binding modes with kinase targets. This versatility underscores the molecule's potential in therapeutic applications, particularly in the design of drugs targeting a wide range of kinases (Wenglowsky, 2013).

Future Directions

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” and its derivatives have potential therapeutic applications, particularly as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain . This suggests potential future directions in the development of new therapeutic agents for pain management.

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFTWMGTLMPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470367
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

CAS RN

1015609-11-6
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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